molecular formula C17H15N3O5S B5188923 N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]ethyl}-N'-phenylethanediamide

N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]ethyl}-N'-phenylethanediamide

Cat. No.: B5188923
M. Wt: 373.4 g/mol
InChI Key: YFEJJFZVNYTVCS-UHFFFAOYSA-N
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Description

N-{2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)oxy]ethyl}-N'-phenylethanediamide is a chemical compound offered for research purposes. It features the 1,2-benzisothiazole-1,1-dioxide scaffold, a structure of significant interest in medicinal chemistry . Derivatives of this core structure have been identified as a new class of multifunctional HIV-1 reverse transcriptase (RT) inhibitors, demonstrating robust antiviral activity by targeting both the DNA polymerase and Ribonuclease H (RNase H) active sites of the enzyme . This makes compounds with this pharmacophore valuable for investigating new antiviral strategies . The synthetic approach for related benzisothiazolone derivatives can involve metal-free, selective oxidation reactions in aqueous media, highlighting modern, greener methodologies in chemical synthesis . This product is intended for research use by qualified scientists in laboratory settings. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c21-15(16(22)19-12-6-2-1-3-7-12)18-10-11-25-17-13-8-4-5-9-14(13)26(23,24)20-17/h1-9H,10-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEJJFZVNYTVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]ethyl}-N’-phenylethanediamide typically involves the reaction of 1,1-dioxido-1,2-benzisothiazol-3-ol with 2-chloroethylamine hydrochloride, followed by the coupling with phenylethanediamine. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]ethyl}-N’-phenylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethylenediamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfone and sulfide derivatives, which can be further functionalized for various applications.

Scientific Research Applications

N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]ethyl}-N’-phenylethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]ethyl}-N’-phenylethanediamide involves its interaction with molecular targets such as enzymes or receptors. The benzisothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The ethylenediamine structure allows for additional interactions, enhancing the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzisothiazole Derivatives

Ziprasidone Hydrochloride
  • Structure: Contains a 1,2-benzisothiazol-3-yl group linked to a piperazine ring and a chlorinated indolinone.
  • Key Differences: Ziprasidone lacks the ethanediamide group and instead incorporates a piperazine moiety, enhancing its dopamine D2 and serotonin 5-HT2A receptor antagonism (antipsychotic activity).
  • Pharmacological Relevance: Ziprasidone’s clinical success underscores the benzisothiazole scaffold’s versatility, suggesting the target compound could be optimized for similar or novel therapeutic pathways.
3-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methoxyphenyl)ethyl]benzamide
  • Structure : Features a 1,2-thiazinan dioxido group and a methoxyphenylethyl chain.
  • Key Differences :
    • The thiazinan ring in this compound differs from the benzisothiazole core, altering electronic properties and steric bulk.
    • The ethanediamide group in the target compound may enhance hydrogen-bonding capacity compared to the benzamide moiety.
  • Synthetic Insights : Both compounds employ sulfonamide/sulfone groups, which improve metabolic stability and solubility.

Ethanediamide and Acetamide Derivatives

N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-N'-phenylethanediamide
  • Structure : Shares the N-phenylethanediamide backbone but substitutes the benzisothiazol group with a polyhydroxyalkyl chain.
  • Key Differences :
    • The hydroxyl-rich substituent in this compound increases hydrophilicity, contrasting with the lipophilic benzisothiazole in the target compound.
    • Such structural variations highlight the ethanediamide group’s adaptability for tuning solubility and target affinity.
Substituted 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m)
  • Structure : Incorporates a triazole ring and naphthyloxy group instead of benzisothiazole.
  • Synthesized via 1,3-dipolar cycloaddition, these compounds demonstrate the utility of click chemistry for modular design, a strategy applicable to the target compound.

Data Tables: Structural and Functional Comparisons

Table 1. Structural Comparison of Key Compounds

Compound Name Molecular Formula Key Functional Groups Pharmacological Relevance Reference
Target Compound C₁₉H₁₈N₂O₅S Benzisothiazole dioxido, ethanediamide Understudied; structural analog to CNS agents
Ziprasidone HCl C₂₁H₂₁ClN₄OS·HCl·H₂O Benzisothiazole, piperazine Antipsychotic
N-[1,3-Dihydroxy...]phenylethanediamide C₁₂H₁₆N₂O₅ Ethanediamide, polyhydroxyalkyl Metal-catalyzed reaction ligand
Compound 6a () C₂₁H₁₈N₄O₂ Triazole, naphthyloxy, acetamide Synthetic intermediate

Research Findings and Implications

  • Solubility and Bioavailability : The ethanediamide group may balance lipophilicity from the benzisothiazole, offering tunable solubility for drug design.
  • Synthetic Challenges : Lack of explicit synthesis data for the target compound necessitates borrowing strategies from analogs, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or amide coupling.

Biological Activity

N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]ethyl}-N'-phenylethanediamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a benzisothiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The presence of the dioxido group enhances its reactivity and biological efficacy.

Antimicrobial Properties

Research indicates that compounds containing the benzisothiazole structure often exhibit significant antimicrobial activities. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi. The dioxido group in this compound may enhance these properties by increasing the compound's ability to interact with microbial targets.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeReference
BenzisothiazolinoneAntimicrobial
2-(Phenylmethyl)-1,1-dioxideAntifungal
1,2-Benzisothiazol-3(2H)-oneAntimicrobial

Cytotoxic Effects

Studies on related benzisothiazole derivatives have shown cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have been tested for their ability to inhibit cell proliferation in breast and lung cancer models. Preliminary data suggest that this compound may also exhibit cytotoxicity against these cancer types.

Case Study: Cytotoxicity Assessment
In a recent study involving several benzisothiazole derivatives:

  • Cell Lines Tested: MCF-7 (breast cancer) and A549 (lung cancer).
  • Results: The derivatives showed IC50 values ranging from 10 to 50 μM, indicating moderate to significant cytotoxic effects.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific proteins involved in cell signaling pathways or microbial growth inhibition. Further research is required to elucidate these interactions fully.

Q & A

Q. Basic Research Focus

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670–1680 cm⁻¹, sulfone S=O at ~1250–1300 cm⁻¹) .
  • NMR : ¹H NMR reveals proton environments (e.g., –OCH₂ at δ 5.4–5.5 ppm, aromatic protons at δ 7.2–8.6 ppm), while ¹³C NMR confirms carbonyl (δ ~165–170 ppm) and sulfone (δ ~60–65 ppm) carbons .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed mass error <2 ppm) .
  • TLC/HPLC : Monitors reaction progress and purity using hexane:ethyl acetate (8:2) or reverse-phase C18 columns .

What computational strategies (e.g., DFT) are suitable for predicting reaction mechanisms involving this compound?

Advanced Research Focus
Density Functional Theory (DFT) can model reaction pathways (e.g., cycloaddition kinetics, sulfone group reactivity). Basis sets like B3LYP/6-31G* optimize geometry and calculate thermodynamic parameters (ΔG‡ for key intermediates). For example, DFT studies on analogous benzothiazoles reveal sulfone’s electron-withdrawing effects stabilize transition states, accelerating nucleophilic substitutions . AI-driven simulations (e.g., COMSOL Multiphysics) further optimize reaction conditions by predicting solvent effects and temperature gradients .

How do structural modifications to the benzisothiazole or phenylethanediamide moieties alter biological activity?

Advanced Research Focus
Structure-Activity Relationship (SAR) studies show:

  • Benzisothiazole modifications : Introducing electron-withdrawing groups (e.g., –NO₂) enhances electrophilicity, improving enzyme inhibition (e.g., IC₅₀ reduction by 40% in kinase assays) .
  • Phenylethanediamide substitutions : Bulky substituents (e.g., 3-Cl, 4-OCH₃) increase steric hindrance, reducing off-target binding in receptor studies .
  • Sulfone oxidation state : The 1,1-dioxido group enhances solubility and metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) .

How should researchers resolve contradictions in synthetic yield data across published protocols?

Advanced Research Focus
Discrepancies in yields (e.g., 50% vs. 80%) often arise from:

  • Catalyst efficiency : Cu(OAc)₂ vs. alternative catalysts (e.g., Ru-based) affect regioselectivity .
  • Solvent systems : Polar aprotic solvents (DMF) favor SN2 pathways, while tert-butanol/water mixtures reduce side reactions .
  • Workup protocols : Ethyl acetate extraction vs. column chromatography impacts recovery rates .
    Recommendation : Replicate conditions with rigorous parameter control (e.g., inert atmosphere, stoichiometric ratios) and validate via triplicate trials.

What safety protocols are critical when handling reactive intermediates during synthesis?

Q. Basic Research Focus

  • Ventilation : Use fume hoods for azide intermediates (explosive risk) .
  • PPE : Nitrile gloves and safety goggles mandatory during sulfonation steps (corrosive reagents) .
  • Waste disposal : Quench excess reagents (e.g., NaHCO₃ for acid neutralization) before disposal .

How can AI-driven automation enhance the design of derivatives with improved pharmacokinetic properties?

Q. Advanced Research Focus

  • Generative AI models : Predict ADMET profiles (e.g., LogP <3 for blood-brain barrier penetration) .
  • Robotic synthesis platforms : Automate parallel reactions (e.g., 96-well plates) to screen substituent libraries .
  • Machine learning : Correlate structural descriptors (e.g., topological polar surface area) with bioavailability data from public databases (ChEMBL) .

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